molecular formula C39H37N3O13S2 B3179287 Alexa Fluor 594 meta-isomer CAS No. 295348-87-7

Alexa Fluor 594 meta-isomer

Cat. No.: B3179287
CAS No.: 295348-87-7
M. Wt: 819.9 g/mol
InChI Key: KWHCBZDWVYWWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alexa Fluor 594 meta-isomer is a fluorescent dye known for its bright red fluorescence. It is commonly used in various biological and chemical applications due to its high photostability and water solubility. This compound is particularly valuable in imaging and flow cytometry, where it provides stable signal generation .

Mechanism of Action

Target of Action

The primary targets of Alexa Fluor 594 meta-isomer are proteins, specifically the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This compound is used as a fluorescent dye to stain biological specimens .

Mode of Action

This compound interacts with its targets through a process known as conjugation. The NHS ester (or succinimidyl ester) of Alexa Fluor 594 can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of brighter conjugates and more sensitive detection .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the visualization of proteins and other biological structuresInstead, it serves as a tool for marking and visualizing specific biological structures under a microscope .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not typically discussed in the context of traditional drugs. This is because the compound is primarily used in vitro for staining and visualizing biological specimens, rather than being administered in vivo. It’s worth noting that the compound is water-soluble , which can influence its distribution and elimination in a hypothetical in vivo setting.

Result of Action

The result of this compound’s action is the production of bright, stable fluorescence, enabling the sensitive detection of the target molecules . This allows researchers to visualize specific structures within biological specimens, aiding in various areas of biological research and diagnosis .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, the compound is pH-insensitive from pH 4 to pH 10, which means its fluorescence is stable across a wide range of pH values . Additionally, the conjugation reaction typically occurs at room temperature . The compound should be stored in a refrigerator between -5 to -30°C and protected from light .

Biochemical Analysis

Biochemical Properties

Alexa Fluor 594 meta-isomer plays a crucial role in biochemical reactions, primarily as a labeling agent. It interacts with primary amines on proteins, peptides, and other biomolecules through its reactive succinimidyl ester group. This interaction forms a stable covalent bond, allowing the dye to be conjugated to the target molecule without affecting its biological activity . The dye’s high quantum yield and photostability make it ideal for detecting low-abundance biological structures with great sensitivity .

Cellular Effects

This compound influences various cellular processes by serving as a fluorescent marker. It is used to label proteins, antibodies, and other biomolecules, enabling the visualization of cellular structures and processes. The dye does not significantly alter cell function, making it suitable for live-cell imaging . It is also pH-insensitive over a wide range, ensuring consistent fluorescence signals in different cellular environments .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form covalent bonds with primary amines on biomolecules. This binding interaction is facilitated by the succinimidyl ester group, which reacts with the amine groups to form a stable amide bond . This covalent attachment ensures that the dye remains conjugated to the target molecule, providing a reliable fluorescent signal for imaging and detection purposes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates high stability and minimal degradation over time. Its photostability ensures that the fluorescence signal remains consistent during prolonged imaging sessions . Long-term studies have shown that the dye does not significantly affect cellular function, making it suitable for both in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, the dye provides bright and stable fluorescence signals without causing toxicity . At high doses, there may be potential adverse effects, including cytotoxicity and interference with cellular processes . It is essential to determine the appropriate dosage to achieve the desired labeling without compromising cell viability.

Metabolic Pathways

This compound is not metabolized by cellular enzymes, ensuring that its fluorescence properties remain intact after conjugation . The dye’s stability and resistance to metabolic degradation make it an ideal choice for long-term imaging studies. It does not significantly affect metabolic flux or metabolite levels in labeled cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its conjugation to target biomolecules. The dye can be attached to proteins, antibodies, and other molecules, allowing it to localize to specific cellular compartments . Its cell-permeable nature enables it to stain live cells without causing toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization depending on the target molecule it is conjugated to. For example, when conjugated to antibodies targeting specific organelles, the dye can be used to visualize the localization and distribution of these organelles within the cell . The dye’s ability to remain stable and fluorescent in various cellular compartments makes it a valuable tool for subcellular imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Alexa Fluor 594 meta-isomer involves the synthesis of the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 594. The typical synthetic route includes the reaction of the fluorophore with succinimidyl ester, which allows it to conjugate with proteins and other amine-containing molecules .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-quality anhydrous solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is carried out in a sodium bicarbonate buffer at pH 8.3, at room temperature for about an hour. The resulting product is then purified using gel filtration columns or dialysis .

Chemical Reactions Analysis

Types of Reactions: Alexa Fluor 594 meta-isomer primarily undergoes substitution reactions, particularly with primary amines. This reaction forms stable amide bonds, making it suitable for conjugation with proteins and peptides .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the Alexa Fluor 594 conjugate, which exhibits enhanced fluorescence and photostability .

Scientific Research Applications

Alexa Fluor 594 meta-isomer is widely used in various scientific research fields:

Comparison with Similar Compounds

  • Alexa Fluor 350
  • Alexa Fluor 488
  • Alexa Fluor 647

Comparison: Alexa Fluor 594 meta-isomer is unique due to its bright red fluorescence and high photostability. Compared to other Alexa Fluor dyes, it offers a broader pH range of stability and greater resistance to photobleaching. This makes it particularly suitable for long-term imaging applications .

Properties

IUPAC Name

[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHCBZDWVYWWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N3O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alexa Fluor 594 meta-isomer
Reactant of Route 2
Alexa Fluor 594 meta-isomer
Reactant of Route 3
Alexa Fluor 594 meta-isomer
Reactant of Route 4
Alexa Fluor 594 meta-isomer
Reactant of Route 5
Alexa Fluor 594 meta-isomer
Reactant of Route 6
Alexa Fluor 594 meta-isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.